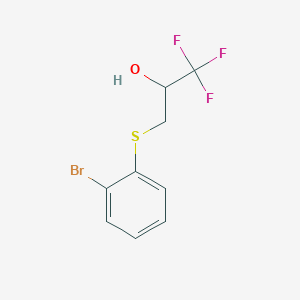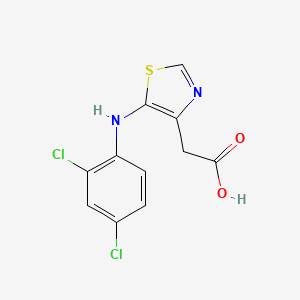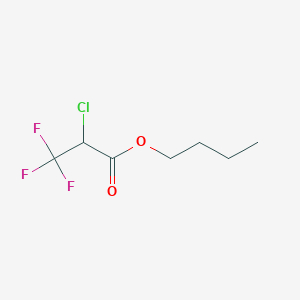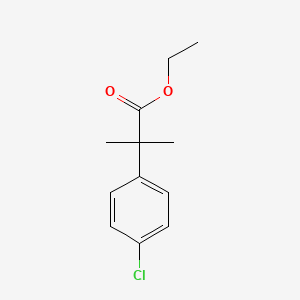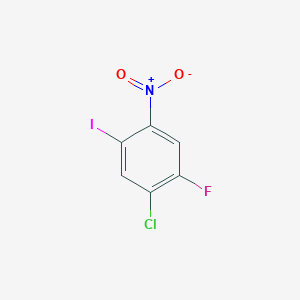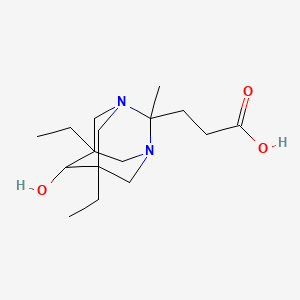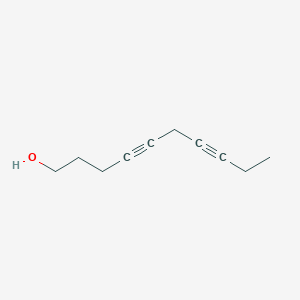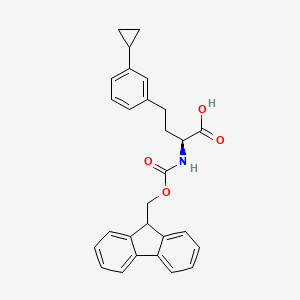
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyclopropylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyclopropylphenyl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a cyclopropylphenyl moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyclopropylphenyl)butanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of reactions, including alkylation and hydrolysis.
Introduction of the Cyclopropylphenyl Group: The cyclopropylphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput screening methods can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylphenyl moiety.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyclopropylphenyl)butanoic acid is widely used in scientific research:
Chemistry: Utilized in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyclopropylphenyl)butanoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The compound may interact with various molecular targets, including enzymes and receptors, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Protected Amino Acids: Compounds like Fmoc-Lysine and Fmoc-Phenylalanine.
Cyclopropyl-Containing Compounds: Compounds such as cyclopropylamine and cyclopropylcarboxylic acid.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyclopropylphenyl)butanoic acid is unique due to its combination of the Fmoc protecting group, an amino acid backbone, and a cyclopropylphenyl moiety. This combination allows for versatile applications in peptide synthesis and other chemical reactions.
Propiedades
Fórmula molecular |
C28H27NO4 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
(2S)-4-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C28H27NO4/c30-27(31)26(15-12-18-6-5-7-20(16-18)19-13-14-19)29-28(32)33-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-11,16,19,25-26H,12-15,17H2,(H,29,32)(H,30,31)/t26-/m0/s1 |
Clave InChI |
LZXDPYDYDRVPKF-SANMLTNESA-N |
SMILES isomérico |
C1CC1C2=CC=CC(=C2)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canónico |
C1CC1C2=CC=CC(=C2)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester](/img/structure/B12843335.png)
![1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12843337.png)
![Potassium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12843342.png)
